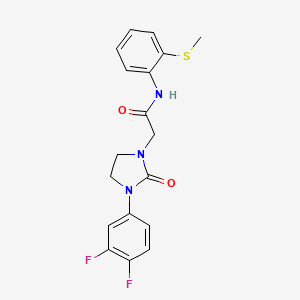
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C18H17F2N3O2S and its molecular weight is 377.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(methylthio)phenyl)acetamide (CAS Number: 1251557-56-8) is a synthetic organic molecule belonging to the imidazolidinone class. Its unique structure suggests potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H15F2N3O3S, with a molecular weight of approximately 355.36 g/mol. The presence of a difluorophenyl group and an imidazolidinone core is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅F₂N₃O₃S |
| Molecular Weight | 355.36 g/mol |
| CAS Number | 1251557-56-8 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The imidazolidinone structure is known for modulating protein activities, which can lead to significant therapeutic effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of imidazolidinones have been shown to possess cytotoxic effects against various cancer cell lines. Compounds similar to our target compound have demonstrated IC50 values ranging from 1.184 µM to over 50 µM against colorectal cancer cells (HCT-116) .
Table 1: Cytotoxic Activity Against HCT-116 Cells
| Compound | IC50 (µM) |
|---|---|
| 3c | 1.184 ± 0.06 |
| 3e | 3.403 ± 0.18 |
| Cabozantinib | 16.350 ± 0.86 |
In vitro studies showed that compound 3c exhibited a selective index (SI) significantly higher than cabozantinib, indicating its potential as a more effective anticancer agent .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity, which has been explored in various studies. Similar compounds have been evaluated against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis, showing promising results in inhibiting bacterial growth .
Table 2: Antimicrobial Efficacy
| Compound | EC50 (µM) |
|---|---|
| A1 | 156.7 |
| Bismerthiazol | 230.5 |
Case Studies
A notable study investigated the cytotoxicity of related compounds against both cancerous and normal cell lines, revealing that while these compounds were effective against cancer cells, they also exhibited varying levels of toxicity towards normal cells . This highlights the importance of further research into the selectivity and safety profiles of such compounds.
Propriétés
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-26-16-5-3-2-4-15(16)21-17(24)11-22-8-9-23(18(22)25)12-6-7-13(19)14(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKDXXOJHVKJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













